molecular formula C29H29Cl2N7OS B560494 6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride CAS No. 1428758-85-3

6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

Cat. No.: B560494
CAS No.: 1428758-85-3
M. Wt: 594.559
InChI Key: VMGGCECGUUCYOI-UHFFFAOYSA-N
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Description

6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a thiazole ring, a pyrido[2,3-d]pyrimidine core, and a piperazine moiety. It is often studied for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, followed by the construction of the pyrido[2,3-d]pyrimidine core

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrido[2,3-d]pyrimidine Core Construction: This core structure is typically formed through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.

    Piperazine Moiety Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the intermediate compound.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.

    Reduction: Reduction reactions may target the nitro groups or other reducible functional groups present in the compound.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one
  • **6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.

Properties

CAS No.

1428758-85-3

Molecular Formula

C29H29Cl2N7OS

Molecular Weight

594.559

IUPAC Name

6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C29H28ClN7OS.ClH/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36;/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34);1H

InChI Key

VMGGCECGUUCYOI-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C.Cl

Synonyms

6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride
Reactant of Route 3
Reactant of Route 3
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride
Reactant of Route 4
Reactant of Route 4
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride
Reactant of Route 5
Reactant of Route 5
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride
Reactant of Route 6
Reactant of Route 6
6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

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